molecular formula C13H16ClNO2 B7919595 (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919595
M. Wt: 253.72 g/mol
InChI Key: MTEPMPARHBCILW-LBPRGKRZSA-N
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Description

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro substituent at the third position of the piperidine ring and a benzyl ester group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Chloro-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .

Mechanism of Action

The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and chloro functional groups. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chloro substituent may also participate in binding interactions with proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Chloro-piperidine-1-carboxylic acid methyl ester
  • (S)-3-Chloro-piperidine-1-carboxylic acid ethyl ester
  • (S)-3-Chloro-piperidine-1-carboxylic acid propyl ester

Uniqueness

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .

Biological Activity

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C13H16ClN2O2 and features a piperidine ring substituted with a chloro group and a benzyl ester. The synthesis typically involves the reaction of 3-chloropiperidine with benzyl chloroformate, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In cell line studies, it displayed significant antiproliferative effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity. Specifically, one study found IC50 values around 5 µM for MCF-7 cells, suggesting its potential as a lead compound in cancer drug development .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells.
  • Receptor Binding : The piperidine moiety allows for effective binding to various receptors, potentially modulating signaling pathways critical for tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies : In another investigation focused on anticancer activity, the compound was tested on multiple human cancer cell lines. The results showed significant inhibition of cell growth, with detailed analysis revealing that it induced cell cycle arrest and apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli10 µg/mL
AnticancerMCF-75 µM
AnticancerA5494 µM

Properties

IUPAC Name

benzyl (3S)-3-chloropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEPMPARHBCILW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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